molecular formula C22H15F3N4O3S B10796296 N-[2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]-3-(trifluoromethyl)benzamide

N-[2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]-3-(trifluoromethyl)benzamide

Cat. No.: B10796296
M. Wt: 472.4 g/mol
InChI Key: ZGEHZPOONRJVHB-UHFFFAOYSA-N
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Description

N-[2-[4-(1,3-Benzodioxol-5-yl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]-3-(trifluoromethyl)benzamide is a structurally complex heterocyclic compound featuring a pyrazole-thiazole core fused with a 1,3-benzodioxole moiety and a 3-(trifluoromethyl)benzamide substituent. Key structural elements include:

  • 1,3-Benzodioxole: A fused aromatic ring system known for enhancing metabolic stability and binding affinity in bioactive molecules.
  • Thiazole-pyrazole scaffold: Common in medicinal chemistry for hydrogen bonding and π-π stacking interactions with biological targets.
  • 3-(Trifluoromethyl)benzamide: The trifluoromethyl group improves lipophilicity and resistance to oxidative metabolism .

Properties

Molecular Formula

C22H15F3N4O3S

Molecular Weight

472.4 g/mol

IUPAC Name

N-[2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]-3-(trifluoromethyl)benzamide

InChI

InChI=1S/C22H15F3N4O3S/c1-12-7-19(27-20(30)14-3-2-4-15(8-14)22(23,24)25)29(28-12)21-26-16(10-33-21)13-5-6-17-18(9-13)32-11-31-17/h2-10H,11H2,1H3,(H,27,30)

InChI Key

ZGEHZPOONRJVHB-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)C3=NC(=CS3)C4=CC5=C(C=C4)OCO5

Origin of Product

United States

Preparation Methods

The synthesis of MMV396681 involves multiple steps, typically starting with the preparation of key intermediates. The synthetic route often includes reactions such as nucleophilic substitution, condensation, and cyclization. The reaction conditions may vary, but common reagents include organic solvents, acids, and bases.

Chemical Reactions Analysis

MMV396681 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

    Condensation: This reaction involves the combination of two molecules with the loss of a small molecule, usually water. Common reagents include acids and bases.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of MMV396681 involves its interaction with specific molecular targets within the cell. It is believed to inhibit key enzymes or proteins essential for the survival of the parasite. The exact pathways and targets are still under investigation, but computational analyses and experimental studies have provided insights into its mode of action .

Comparison with Similar Compounds

Structural Comparison

The target compound shares structural motifs with several analogs (Table 1), differing primarily in substituents and heterocyclic cores:

Compound ID/Name Core Structure Key Substituents Biological Target/Activity
Target Compound Pyrazole-thiazole-benzodioxole 3-(Trifluoromethyl)benzamide Inferred enzyme inhibition (structural)
9c () Thiazole-triazole-acetamide 4-Bromophenyl, benzimidazole Docking studies suggest binding affinity
Razaxaban () Pyrazole-benzisoxazole Trifluoromethyl, aminobenzisoxazole Factor Xa inhibitor (antithrombotic)
Nitazoxanide derivative () Thiazole-benzamide 2,4-Difluorophenyl PFOR enzyme inhibition (antimicrobial)
Benzothiazole-pyrazole 5-Methylthiophene Structural analog (no activity reported)

Key Observations :

  • Benzodioxole vs.
  • Trifluoromethyl Group : Present in both the target compound and razaxaban, this group contributes to increased lipophilicity and metabolic stability, as seen in razaxaban’s improved oral bioavailability .
  • Substituent Effects : Bromine (9c, ) and fluorine () substituents influence electronic properties and steric bulk, affecting binding poses and activity .
Physicochemical Properties
  • Melting Points : reports melting points for analogs (e.g., 9c at 214–216°C), influenced by bromine’s molecular weight and polarity . The target compound’s trifluoromethyl group may reduce melting points due to increased lipophilicity.
  • Hydrogen Bonding: highlights classical (N–H⋯N) and non-classical (C–H⋯F/O) hydrogen bonds stabilizing crystal packing, suggesting similar interactions in the target compound’s amide group .
Pharmacokinetic Considerations
  • Permeability and Protein Binding : Razaxaban’s trifluoromethyl group enhances permeability and reduces plasma protein binding, a trait likely relevant to the target compound .
  • Metabolic Stability : The benzodioxole moiety may confer resistance to cytochrome P450 oxidation compared to benzothiazole analogs ().

Biological Activity

N-[2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]-3-(trifluoromethyl)benzamide is a complex organic compound notable for its potential biological activities. This compound belongs to a class of pyrazole derivatives, which have been extensively studied for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antibacterial effects. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C18H15F3N4O2S
  • Molecular Weight : 396.4 g/mol
  • LogP : 3.85 (indicating moderate lipophilicity)
  • Polar Surface Area : 113 Ų

The presence of multiple functional groups such as thiazole and benzodioxole contributes to its biological activity.

1. Antitumor Activity

Research has shown that pyrazole derivatives exhibit significant antitumor properties. For instance, studies focusing on related pyrazole compounds have demonstrated their ability to inhibit various cancer cell lines by targeting specific pathways such as BRAF(V600E) and EGFR . The compound may similarly affect these pathways due to its structural similarities.

Case Study: Synergistic Effects with Chemotherapeutics

A study investigated the synergistic effects of pyrazole derivatives in combination with doxorubicin on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that certain pyrazoles enhanced the cytotoxic effects of doxorubicin, suggesting potential for combination therapies .

3. Antibacterial Activity

The antibacterial potential of pyrazole derivatives has been documented extensively. A study evaluated several pyrazoles against bacterial strains, revealing varying degrees of activity. The compound's thiazole moiety is particularly noted for enhancing antibacterial properties due to its ability to disrupt bacterial cell wall synthesis .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. Research indicates that modifications in the pyrazole ring and substituents can significantly alter potency and selectivity against various targets.

ModificationEffect on Activity
Addition of trifluoromethyl groupIncreased lipophilicity and potential bioavailability
Variation in benzodioxole substituentsAltered binding affinity to target proteins

Q & A

Q. What are the key steps in synthesizing N-[2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]-3-(trifluoromethyl)benzamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including: (i) Formation of the thiazole ring via cyclization of 1,3-benzodioxol-5-yl thioamide precursors under acidic conditions. (ii) Introduction of the pyrazole moiety through condensation with hydrazine derivatives. (iii) Coupling with 3-(trifluoromethyl)benzamide using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF .
  • Critical Parameters : Reaction temperature (60–80°C), solvent choice (DMF or acetonitrile), and stoichiometric control to minimize side products.

Q. Which analytical techniques are essential for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm substituent positions and purity. Key signals include trifluoromethyl (-CF3) at ~110–120 ppm in 13C NMR .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (expected ~500–550 g/mol) .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .

Q. What are the common chemical reactions involving the trifluoromethyl group in this compound?

  • Methodological Answer : The -CF3 group is electron-withdrawing, stabilizing adjacent electrophilic centers. Key reactions include:
  • Nucleophilic aromatic substitution : Reactivity at the pyrazole C-4 position under basic conditions (e.g., K2CO3 in DMSO) .
  • Hydrolysis resistance : The -CF3 group resists hydrolysis under mild acidic/basic conditions, making it suitable for in vivo studies .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved for this compound?

  • Methodological Answer :
  • Variable Temperature NMR : Resolve dynamic effects (e.g., rotational isomerism) by acquiring spectra at 25°C and −40°C .
  • 2D-COSY and HSQC : Assign overlapping signals in aromatic regions (e.g., benzodioxol protons at δ 6.7–7.1 ppm) .
  • X-ray Crystallography : Resolve ambiguities by determining crystal structures, particularly for pyrazole-thiazole ring conformations .

Q. What strategies optimize reaction yields during the coupling of the trifluoromethylbenzamide moiety?

  • Methodological Answer :
  • Catalyst Screening : Use Pd(OAc)2/Xantphos for Suzuki-Miyaura couplings (yields up to 85%) or CuI/1,10-phenanthroline for Ullmann-type reactions .
  • Solvent Optimization : Compare DMF (polar aprotic) vs. THF (low dielectric constant) to balance reactivity and solubility .
  • Microwave-Assisted Synthesis : Reduce reaction times (2–4 hours vs. 24 hours conventional) while maintaining >90% purity .

Q. How can structure-activity relationship (SAR) studies be designed to improve target binding affinity?

  • Methodological Answer :
  • Fragment Replacement : Swap benzodioxol with bioisosteres (e.g., benzofuran) to assess π-π stacking interactions .
  • Trifluoromethyl Modifications : Replace -CF3 with -CH2CF3 to evaluate steric vs. electronic effects on enzyme inhibition .
  • Computational Docking : Use AutoDock Vina to predict binding poses with targets (e.g., kinase domains) and validate via SPR assays .

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